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3-CYCLOHEXYL-N-(4-ACETAMIDOPHENYL)PROPANAMIDE
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOHEXYL-N-(4-ACETAMIDOPHENYL)PROPANAMIDE typically involves the reaction of cyclohexylamine with 4-acetamidophenylpropanoic acid under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-CYCLOHEXYL-N-(4-ACETAMIDOPHENYL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amide nitrogen, using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amides, and substituted amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-CYCLOHEXYL-N-(4-ACETAMIDOPHENYL)PROPANAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-CYCLOHEXYL-N-(4-ACETAMIDOPHENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-CYCLOHEXYL-N-(4-ACETYLPHENYL)PROPANAMIDE: Similar in structure but with an acetyl group instead of an acetamido group.
(2S)-3-CYCLOHEXYL-N-(4-ACETAMIDOPHENYL)-2-METHYLPROPANAMIDE: Contains an additional methyl group at the 2-position.
Uniqueness
3-CYCLOHEXYL-N-(4-ACETAMIDOPHENYL)PROPANAMIDE is unique due to its specific structural features, such as the presence of both cyclohexyl and acetamidophenyl groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-3-cyclohexylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-13(20)18-15-8-10-16(11-9-15)19-17(21)12-7-14-5-3-2-4-6-14/h8-11,14H,2-7,12H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZWXKUHAVKOIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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